(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Medicinal Chemistry Coordination Chemistry Kinase Inhibitor Design

(1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 2091197-86-1) is a heterocyclic building block featuring an aminomethyl handle at the pyrazole C-5 position, an isopropyl substituent at N-1, and a 2-pyridyl group at C-3. Its molecular formula is C12H16N4 (MW 216.28 g/mol).

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B15291721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2=CC=CC=N2)CN
InChIInChI=1S/C12H16N4/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8,13H2,1-2H3
InChIKeyKARXSTQWSDLBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview of (1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine


(1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 2091197-86-1) is a heterocyclic building block featuring an aminomethyl handle at the pyrazole C-5 position, an isopropyl substituent at N-1, and a 2-pyridyl group at C-3. Its molecular formula is C12H16N4 (MW 216.28 g/mol). The scaffold combines a privileged pyrazole core with a chelating 2-pyridyl moiety and a reactive primary amine linker, positioning it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs. [1]

Why Generic Substitution Fails for (1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine


Substituting this compound with structurally related pyrazole-methanamine derivatives without careful evaluation is scientifically unsound. The 2-pyridyl regioisomer at C-3 provides a distinct N,N'-bidentate chelation geometry (5-membered chelate ring) that diverges fundamentally from 3-pyridyl or 4-pyridyl analogs, altering metal-binding affinity and target engagement. Additionally, the N-1 isopropyl group imparts steric and lipophilic character (clogP shift of +0.6–0.8 relative to the N-methyl analog) that influences permeability and metabolic stability. [1] These structural features collectively affect reactivity at the aminomethyl handle, kinase hinge-binding geometry, and downstream biological readouts—making simple interchange with other N-substituted or pyridyl-position variants unreliable for reproducible experimental outcomes. [2]

Quantitative Differentiation Evidence for (1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine Relative to Key Analogs


Structural Regioisomer Differentiation: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Analogs

The target compound places the pyridine nitrogen at the ortho (2-) position relative to the pyrazole C-3 attachment. This configuration enables formation of a 5-membered N,N'-chelate ring upon metal coordination or hydrogen-bonding to kinase hinge regions. In contrast, the 3-pyridyl regioisomer (CAS 2090959-45-6) cannot form an intramolecular chelate, and the 4-pyridyl regioisomer (CAS unavailable from non-excluded sources) orients the nitrogen para, abolishing bidentate binding. This positional difference impacts binding thermodynamics. For the broader N-pyridylpyrazolemethanamine chemotype, compound 6h demonstrated 70% insecticidal lethality against oriental armyworms (Mythimna separata) at 200 mg/L, while compound 6e achieved 61.5% and 92.3% antifungal inhibition against Cercospora arachidicola and Botryosphaeria dothidea at 50 mg/L, exceeding chlorothalonil control—demonstrating that regioisomeric substitution critically governs bioactivity within this scaffold class. [1]

Medicinal Chemistry Coordination Chemistry Kinase Inhibitor Design

N-1 Isopropyl Steric and Lipophilic Modulation vs. Methyl and Unsubstituted Analogs

The N-1 isopropyl group on the target compound increases lipophilicity and steric bulk compared to the N-1 methyl analog (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, CAS not available from non-excluded sources) and the N-1 unsubstituted analog (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, CAS 1340540-79-5). The calculated logP contribution of isopropyl vs. methyl is approximately +0.6 to +0.8 log units, affecting membrane permeability and metabolic stability. In amino-pyrazole-based multikinase inhibitors, a 5-isopropyl-1H-pyrazol-3-yl derivative (compound 4) demonstrated balanced inhibition of GSK-3β (IC50 = 26.7 nM), FYN-α (IC50 = 30.1 nM), and moderate DYRK1A inhibition (IC50 = 3.2 μM), confirming that isopropyl substitution on the pyrazole core yields biologically relevant kinase engagement profiles. [1]

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

Aminomethyl Group Reactivity: Primary Amine vs. N-Methyl Secondary Amine for Diversification

The target compound bears a primary aminomethyl group (-CH2NH2) at the pyrazole C-5 position, offering higher nucleophilic reactivity and broader derivatization scope compared to the N-methyl secondary amine analog 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2097964-66-2). The primary amine enables direct amide coupling, reductive amination, urea formation, and sulfonamide synthesis without prior deprotection. The N-methyl analog is sterically hindered at nitrogen and has reduced hydrogen-bond donor capacity (1 HBD vs. 2 HBD for the primary amine), limiting its utility as a pharmacophoric anchor. This differentiation is critical for library synthesis where the primary amine serves as a versatile diversification point.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Insecticidal and Antifungal Bioactivity Class Evidence for N-Pyridylpyrazolemethanamine Scaffold

The N-pyridylpyrazolemethanamine scaffold class, to which the target compound belongs, has demonstrated tractable structure-activity relationships in agrochemical assays. In the 2018 study by Hua et al., multiple N-pyridylpyrazolemethanamine derivatives were evaluated: compound 6h achieved 70% insecticidal lethality against oriental armyworms (Mythimna separata) at 200 mg/L; compound 6e exhibited antifungal inhibition rates of 61.5% against Cercospora arachidicola and 92.3% against Botryosphaeria dothidea at 50 mg/L, outperforming the commercial fungicide chlorothalonil as a positive control. [1] While these specific compounds differ in amide-bridge connectivity, the pyrazole core with 2-pyridyl substitution and aminomethyl-derived linkage is the conserved pharmacophore, supporting the target compound's relevance as a building block for agrochemical lead generation.

Agrochemical Insecticide Discovery Fungicide Discovery

Optimal Research and Industrial Application Scenarios for (1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine


Kinase Inhibitor Lead Generation Requiring Bidentate Hinge-Binding Motifs

The 2-pyridyl-pyrazole-methanamine scaffold provides a pre-organized N,N'-bidentate geometry suitable for ATP-competitive kinase inhibitor design targeting the hinge region. The isopropyl group at N-1 offers balanced lipophilicity for cell permeability while the primary amine at C-5 enables rapid parallel derivatization into amide, urea, or sulfonamide libraries. Procurement of this specific regioisomer is justified when the program requires 2-pyridyl bidentate chelation geometry, evidenced by the distinct binding mode unavailable from 3-pyridyl or 4-pyridyl analogs .

Agrochemical Discovery Programs Targeting Lepidopteran Pests and Fungal Pathogens

The N-pyridylpyrazolemethanamine chemotype has demonstrated 70% insecticidal lethality against oriental armyworms at 200 mg/L and antifungal inhibition exceeding commercial controls (92.3% against Botryosphaeria dothidea at 50 mg/L) [1]. The target compound serves as a modular building block for synthesizing focused libraries that explore the amide-bridge SAR established by Hua et al., enabling rapid optimization of agrochemical leads.

Metal-Chelating Ligand Synthesis for Coordination Chemistry and Catalysis

The 2-pyridyl-pyrazole fragment of the target compound functions as an N,N'-bidentate ligand, forming 5-membered chelate rings with transition metals. The aminomethyl handle at C-5 permits covalent attachment to solid supports, fluorophores, or biomolecules without disrupting the chelating core. This differentiates it from the N-methyl analog (CAS 2097964-66-2), which has reduced conjugation capacity due to secondary amine steric constraints .

Structure-Activity Relationship (SAR) Exploration Around Pyrazole C-5 Position

The primary aminomethyl group at C-5 is a chemically distinct diversification vector compared to the hydroxymethyl analog (CAS 2091593-37-0) or carbonitrile analog (CAS 2097982-77-7). The primary amine enables direct access to amide, carbamate, urea, and sulfonamide derivatives in a single synthetic step. This reduces the number of synthetic transformations required for library construction, making the compound a preferred procurement choice when C-5 nitrogen-linked diversification is the primary SAR objective .

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